![molecular formula C24H21FN2O3 B2646240 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide CAS No. 1251579-33-5](/img/structure/B2646240.png)
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Description
The compound “1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a fluorophenyl group, a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The fluorophenyl group would likely contribute to the compound’s polarity, while the tetrahydroisoquinoline and cyclopropanecarboxamide groups could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl groups in the furan-2-carbonyl and cyclopropanecarboxamide moieties might be susceptible to nucleophilic addition reactions .Scientific Research Applications
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Studies have highlighted the synthesis of these compounds through processes like rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling. This approach is significant for producing fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the compound's relevance in complex chemical syntheses and potential drug development (Wu et al., 2017).
Spiro Dihydroisoquinolinones Synthesis
A novel synthesis method involving Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes has been reported. This process is crucial for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, showcasing the compound's role in creating biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).
Antimicrobial Studies
The compound has been used in antimicrobial studies, particularly in the synthesis of fluoroquinolone-based 4-thiazolidinones. These studies highlight its potential in developing new antimicrobial agents, demonstrating its significance in medicinal chemistry (Patel & Patel, 2010).
Antiproliferative Activity
In the field of cancer research, compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been synthesized and studied for their antiproliferative activity against cancer cell lines. This indicates the potential of the compound for applications in cancer treatment (Lu et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-19-6-4-18(5-7-19)24(10-11-24)23(29)26-20-8-3-16-9-12-27(15-17(16)14-20)22(28)21-2-1-13-30-21/h1-8,13-14H,9-12,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWAFTDKSFJRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide |
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